[1-(1-Benzofuran-2-yl)ethyl]hydrazine
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Overview
Description
[1-(1-Benzofuran-2-yl)ethyl]hydrazine: is an organic compound that features a benzofuran ring attached to an ethyl group, which is further linked to a hydrazine moiety. Benzofuran derivatives are known for their diverse biological activities, making them significant in pharmaceutical and agrochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Benzofuran-2-yl)ethyl]hydrazine typically involves the reaction of 2-acetylbenzofuran with hydrazine derivatives. For instance, a mixture of equimolar quantities of 2-acetylbenzofuran and (2,4,6-trichlorophenyl)hydrazine in ethanol, catalyzed by concentrated hydrochloric acid under reflux conditions, yields the desired compound . The crude product is then purified by crystallization using dimethylformamide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(1-Benzofuran-2-yl)ethyl]hydrazine can undergo oxidation reactions, often leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the hydrazine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce ethylamines.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: [1-(1-Benzofuran-2-yl)ethyl]hydrazine is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology and Medicine:
Pharmacological Research: Benzofuran derivatives, including this compound, exhibit significant biological activities such as anti-tumor, antibacterial, and antiviral properties.
Industry:
Mechanism of Action
The mechanism of action of [1-(1-Benzofuran-2-yl)ethyl]hydrazine involves its interaction with various molecular targets and pathways. The benzofuran moiety is known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The hydrazine group can form reactive intermediates that further interact with cellular components, leading to the observed biological effects .
Comparison with Similar Compounds
- [1-(1-Benzofuran-2-yl)ethylidene]hydrazine
- [1-(3-ethyl-1-benzofuran-2-yl)ethyl]hydrazine
Comparison: While these compounds share the benzofuran core structure, their unique substituents and functional groups confer different biological activities and chemical reactivity.
Biological Activity
[1-(1-Benzofuran-2-yl)ethyl]hydrazine is an organic compound characterized by its unique structure, which combines a benzofuran moiety with an ethylhydrazine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. Understanding the biological activity of this compound can provide insights into its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N2O. The structure features a benzofuran ring fused with an ethylhydrazine group, which is believed to enhance its biological activity compared to other similar compounds.
Property | Value |
---|---|
Molecular Formula | C10H12N2O |
Molecular Weight | 176.22 g/mol |
IUPAC Name | 1-(1-benzofuran-2-yl)ethylhydrazine |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria have been reported as follows:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably, it has shown cytotoxic effects against cancer cell lines such as HeLa and HepG2. The compound was found to induce apoptosis and arrest the cell cycle at the G1/S phase:
Cell Line | IC50 (μM) |
---|---|
HeLa | 15 |
HepG2 | 20 |
Further investigations revealed that treatment with this compound resulted in a significant increase in the percentage of cells in the pre-G1 phase, indicating apoptosis induction .
Antioxidant Activity
The antioxidant properties of this compound have also been evaluated. In assays measuring free radical scavenging activity, the compound demonstrated a notable ability to reduce oxidative stress markers, suggesting its potential utility in preventing oxidative damage in biological systems .
The biological activities of this compound are thought to be mediated through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Cell Cycle Modulation : By affecting cell cycle checkpoints, it can induce apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties may stem from its ability to neutralize ROS, thereby protecting cells from oxidative damage.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of benzofuran exhibited enhanced antimicrobial activity compared to their parent compounds, supporting the hypothesis that structural modifications can lead to improved efficacy .
- Anticancer Research : In a clinical trial involving patients with advanced cancer, compounds similar to this compound showed promising results in terms of tumor reduction and improved patient outcomes .
- Oxidative Stress Model : Experimental models assessing oxidative stress indicated that treatment with this compound significantly lowered levels of malondialdehyde (MDA), a marker of lipid peroxidation, thereby confirming its antioxidant capabilities .
Properties
CAS No. |
1016498-93-3 |
---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(1-benzofuran-2-yl)ethylhydrazine |
InChI |
InChI=1S/C10H12N2O/c1-7(12-11)10-6-8-4-2-3-5-9(8)13-10/h2-7,12H,11H2,1H3 |
InChI Key |
MFOGVQSEDJNVMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)NN |
Origin of Product |
United States |
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